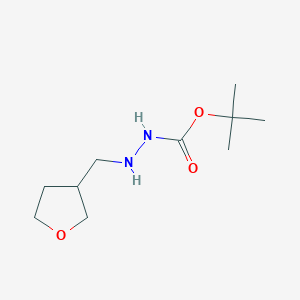
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide and its derivatives are explored in medicinal chemistry for their potential as therapeutic agents. For instance, benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists, demonstrating key roles in various physiological systems, including the female reproductive system. These compounds are considered for clinical treatments of diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders due to their high binding affinity and selectivity (Yamada et al., 2016).
Carbonic Anhydrase Inhibition
The application in inhibiting carbonic anhydrase (CA), a critical enzyme involved in various physiological processes, is significant. Benzenesulfonamide-containing compounds that incorporate phenyl-1,2,3-triazole moieties have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms II, IX, and XII. These inhibitors are considered for managing conditions like glaucoma due to their low nanomolar or subnanomolar inhibitory concentrations and significant intraocular pressure-lowering activity in animal models (Nocentini et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c17-16(18,19)13-7-4-8-14(11-13)24(22,23)20-10-9-15(21)12-5-2-1-3-6-12/h1-8,11,15,20-21H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSCPODOIYWSFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)

![Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2379325.png)


![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)


![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)



![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)